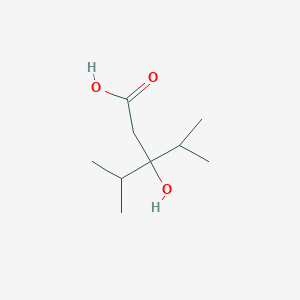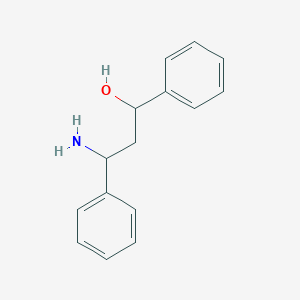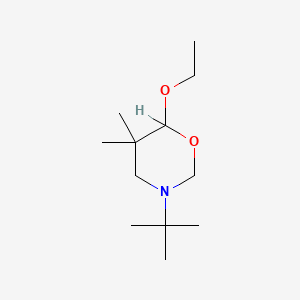![molecular formula C20H25N7O4S B14002988 3-Amino-N-(2-{4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carbonyl)sulfamoyl]phenyl}ethyl)pyrazine-2-carboxamide CAS No. 74210-78-9](/img/structure/B14002988.png)
3-Amino-N-(2-{4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carbonyl)sulfamoyl]phenyl}ethyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-[2-[4-[(3,5,5-trimethyl4H-pyrazole-1-carbonyl)sulfamoyl]phenyl]ethyl]pyrazine-2-carboxamide is a complex organic compound that features a pyrazole ring, a sulfonamide group, and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[2-[4-[(3,5,5-trimethyl4H-pyrazole-1-carbonyl)sulfamoyl]phenyl]ethyl]pyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and pyrazine rings. The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones . The pyrazine ring is often prepared via condensation reactions involving diamines and diketones .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-[2-[4-[(3,5,5-trimethyl4H-pyrazole-1-carbonyl)sulfamoyl]phenyl]ethyl]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and pyrazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-amino-N-[2-[4-[(3,5,5-trimethyl4H-pyrazole-1-carbonyl)sulfamoyl]phenyl]ethyl]pyrazine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-amino-N-[2-[4-[(3,5,5-trimethyl4H-pyrazole-1-carbonyl)sulfamoyl]phenyl]ethyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . These interactions can affect various cellular pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and pyrazine derivatives, such as:
- 3-aminopyrazole
- 4-aminopyrazole
- 5-aminopyrazole
Uniqueness
What sets 3-amino-N-[2-[4-[(3,5,5-trimethyl4H-pyrazole-1-carbonyl)sulfamoyl]phenyl]ethyl]pyrazine-2-carboxamide apart is its unique combination of functional groups, which confer distinct chemical properties and biological activities . This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
74210-78-9 |
|---|---|
Molecular Formula |
C20H25N7O4S |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
3-amino-N-[2-[4-[(3,5,5-trimethyl-4H-pyrazole-1-carbonyl)sulfamoyl]phenyl]ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C20H25N7O4S/c1-13-12-20(2,3)27(25-13)19(29)26-32(30,31)15-6-4-14(5-7-15)8-9-24-18(28)16-17(21)23-11-10-22-16/h4-7,10-11H,8-9,12H2,1-3H3,(H2,21,23)(H,24,28)(H,26,29) |
InChI Key |
TWUNBDFYJDVGCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C)C)C(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=NC=CN=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B14002906.png)
![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;hydrochloride](/img/structure/B14002914.png)
![4-(4-Ethoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B14002920.png)

![2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione](/img/structure/B14002934.png)
![Benzo[f][1,7]naphthyridine, 4-oxide](/img/structure/B14002936.png)
![tert-butyl N-[trans-5,5-difluoro-2-hydroxy-cyclohexyl]carbamate](/img/structure/B14002940.png)

![2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)pyrido[1,2-a]pyrimidin-4-one;tetrahydrochloride](/img/structure/B14002952.png)





